Sodium phosphate P-32, also known as disodium hydrogen phosphate (32P), is an inorganic compound classified under alkali metal phosphates. Its primary use is in the field of nuclear medicine, particularly for therapeutic applications due to its radioactive properties. Sodium phosphate P-32 is utilized in the treatment of certain blood disorders, including polycythemia vera and chronic myelocytic leukemia, where it acts as a radiopharmaceutical that emits beta particles to target and destroy malignant cells .
Sodium phosphate P-32 is derived from phosphorus-32, a radioactive isotope of phosphorus. This compound falls under the category of small molecules and is classified as an alkali metal oxoanionic compound. The chemical formula for sodium phosphate P-32 is HNa₂O₄P, with a molecular weight of approximately 142.957 g/mol . As a therapeutic agent, it is categorized under the ATC code V10XX01, indicating its use in radiotherapy .
The synthesis of sodium phosphate P-32 typically involves the incorporation of phosphorus-32 into a phosphate compound. The preparation process may include reacting phosphorus oxychloride with water to produce chlorophosphate, followed by subsequent reactions with various organic compounds to yield phosphorylated derivatives. The final product is purified and formulated into an injectable solution suitable for clinical use .
The synthesis must ensure that the radioactive content meets specified standards for therapeutic efficacy and safety. Quality control measures are crucial during production to maintain isotonicity and pH balance in the final formulation .
Sodium phosphate P-32 has a molecular structure characterized by its phosphate group bonded to sodium ions. The structural formula can be represented as follows:
The compound contains two sodium atoms per molecule along with one phosphorus atom (in its radioactive form) and four oxygen atoms. The InChI key for sodium phosphate P-32 is BNIILDVGGAEEIG-JCIGTKTHSA-L, which provides a unique identifier for its chemical structure .
The compound's structural integrity is essential for its function as a radiopharmaceutical, ensuring that it can effectively deliver radiation to targeted tissues while minimizing exposure to surrounding healthy cells.
Sodium phosphate P-32 undergoes various chemical reactions based on its radioactive properties. Upon administration, it emits beta particles that interact with biological tissues, leading to ionization of cellular components. This process results in DNA damage and the generation of free radicals, which contribute to the cytotoxic effects necessary for treating malignancies .
The primary mechanism involves the direct damage inflicted by beta particles on cellular DNA, coupled with indirect effects caused by ionization of water molecules within cells, leading to oxidative stress and potential cell death .
The mechanism of action of sodium phosphate P-32 revolves around its ability to emit high-energy beta particles. These particles penetrate tissues and cause significant damage to rapidly dividing cells, such as those found in tumors. The emitted radiation primarily targets DNA within these cells, disrupting replication processes and ultimately leading to apoptosis (programmed cell death) .
Clinical studies have demonstrated the effectiveness of sodium phosphate P-32 in reducing tumor burden in patients with specific hematological malignancies. Its application results in measurable decreases in cell proliferation rates within treated tissues .
Sodium phosphate P-32 has several scientific uses primarily in nuclear medicine:
Additionally, it serves as a research tool in studies involving radiobiology and cancer therapy development due to its predictable decay properties and biological interactions .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2